molecular formula C14H10N4O2 B326145 4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile

4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile

Cat. No.: B326145
M. Wt: 266.25 g/mol
InChI Key: KFEBRBRFEHQRRD-MHWRWJLKSA-N
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Description

4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile is an organic compound with the molecular formula C14H10N4O2 It is characterized by the presence of a nitrophenyl group and a benzonitrile moiety connected through a hydrazinylidene linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile typically involves the reaction of 2-nitrobenzaldehyde with 4-cyanobenzohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production and minimize human error.

Chemical Reactions Analysis

Types of Reactions

4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazinylidene linkage can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted hydrazinylidene derivatives.

Scientific Research Applications

4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the hydrazinylidene linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(E)-2-(2-nitrophenyl)hydrazono]methyl}benzonitrile
  • 4-{(E)-[2-(3-bromophenyl)hydrazinylidene]methyl}benzonitrile

Uniqueness

4-(2-{2-nitrophenyl}carbohydrazonoyl)benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrophenyl group and hydrazinylidene linkage make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

4-[(E)-[(2-nitrophenyl)hydrazinylidene]methyl]benzonitrile

InChI

InChI=1S/C14H10N4O2/c15-9-11-5-7-12(8-6-11)10-16-17-13-3-1-2-4-14(13)18(19)20/h1-8,10,17H/b16-10+

InChI Key

KFEBRBRFEHQRRD-MHWRWJLKSA-N

Isomeric SMILES

C1=CC=C(C(=C1)N/N=C/C2=CC=C(C=C2)C#N)[N+](=O)[O-]

SMILES

C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C(=C1)NN=CC2=CC=C(C=C2)C#N)[N+](=O)[O-]

Origin of Product

United States

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